Methyl (S)-N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2-amino-3-(4-hydroxyphenyl)propanoate
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Overview
Description
Methyl (S)-N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2-amino-3-(4-hydroxyphenyl)propanoate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is often used in organic synthesis and has applications in the development of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2-amino-3-(4-hydroxyphenyl)propanoate typically involves the protection of the amino group of L-tyrosine methyl ester with tert-butoxycarbonyl (Boc) groups. The reaction conditions often include the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2-amino-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Methyl (S)-N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2-amino-3-(4-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of bio-based polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (S)-N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2-amino-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that recognize the Boc-protected amino group, leading to its deprotection and subsequent reactions. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Methyl (S)-2-(Boc-amino)-3-(4-bromo-2-thiazolyl)propanoate
- Methyl (S)-2-(Boc-amino)-3-(4-hydroxyphenyl)propanoate
- Methyl (S)-2-(Boc-amino)-3-(4-methoxyphenyl)propanoate
Uniqueness
Methyl (S)-N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2-amino-3-(4-hydroxyphenyl)propanoate is unique due to the presence of two Boc-protected amino groups and a phenolic hydroxyl group. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis. Its structure also provides specific interactions in biological systems, making it useful in medicinal chemistry .
Properties
Molecular Formula |
C20H29NO7 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
methyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C20H29NO7/c1-19(2,3)27-17(24)21(18(25)28-20(4,5)6)15(16(23)26-7)12-13-8-10-14(22)11-9-13/h8-11,15,22H,12H2,1-7H3/t15-/m0/s1 |
InChI Key |
UVFMDNPMYPSAEH-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@@H](CC1=CC=C(C=C1)O)C(=O)OC)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(CC1=CC=C(C=C1)O)C(=O)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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